molecular formula C7H10O2 B13007034 8-Oxabicyclo[3.2.1]oct-6-en-3-ol CAS No. 89858-82-2

8-Oxabicyclo[3.2.1]oct-6-en-3-ol

Cat. No.: B13007034
CAS No.: 89858-82-2
M. Wt: 126.15 g/mol
InChI Key: ABVBRZBWLIIJPF-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]oct-6-en-3-ol and its derivatives are recognized in organic chemistry as magnificent building blocks for the preparation of various natural products . These compounds are wonderful synthons used to construct multiple stereocenters at a time during asymmetric synthesis, making them invaluable for complex molecule assembly . A key application is in the desymmetrization of meso-precursors, such as through hydroboration, to access different chiral centers which serve as intermediates for the total synthesis of biologically active natural products . Furthermore, oxabicyclic analogues have demonstrated significant potential in phytochemical research, with some derivatives exhibiting phytogrowth regulatory properties by interfering with the radicle growth of both monocotyledonous and dicotyledonous plant species . Structure-activity relationship (SAR) studies suggest that the presence of a carbonyl group conjugated with a double bond in the oxabicyclic architecture can enhance phytotoxic activity, potentially acting as a Michael acceptor with nucleophilic residues in biomolecules . The stereoselective functionalization of the core oxabicyclic structure, including carbonyl reductions, is a critical area of study for fine-tuning the properties of these molecules for specific applications . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxabicyclo[3.2.1]oct-6-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVBRZBWLIIJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C=CC1O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525318
Record name 8-Oxabicyclo[3.2.1]oct-6-en-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90525318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89858-82-2
Record name 8-Oxabicyclo[3.2.1]oct-6-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification and Significance Within Bicyclic Ether Systems

8-Oxabicyclo[3.2.1]oct-6-en-3-ol belongs to the class of bicyclic compounds, which are characterized by having two rings that share atoms. youtube.com Specifically, it is a bridged bicyclic ether. This structure consists of two rings sharing two non-adjacent atoms, known as bridgehead atoms. In this case, an oxygen atom forms the bridge, creating an ether linkage within the bicyclic system. The presence of the double bond within the six-membered ring makes it an unsaturated system, and the hydroxyl group at the 3-position provides a key site for further functionalization.

The rigid and conformationally defined structure of the 8-oxabicyclo[3.2.1]octane framework is of great interest to synthetic chemists. epfl.chchimia.ch This rigidity allows for a high degree of stereocontrol in chemical reactions, which is crucial for the synthesis of stereochemically complex molecules. The "endo" and "exo" faces of the bicyclic system present distinct steric environments, influencing the approach of reagents and leading to highly selective transformations.

Historical Context of Bicyclic Scaffolds in Modern Synthetic Chemistry

Bicyclic scaffolds have long been a cornerstone of modern synthetic chemistry, serving as foundational structures for a wide array of pharmaceuticals, agrochemicals, and materials. numberanalytics.com The development of methods to synthesize these complex ring systems has been a significant area of research. Traditional methods often involved multi-step sequences, but modern approaches, including transition metal-catalyzed reactions, have greatly improved efficiency and selectivity. numberanalytics.com

The concept of "privileged structures" highlights the importance of certain molecular frameworks, including bicyclic systems, that can bind to multiple biological receptors with high affinity. acs.org This has made them particularly attractive targets in medicinal chemistry. Natural products are a rich source of inspiration for the design of these privileged scaffolds. rsc.org The inherent three-dimensionality and sp³-rich character of many bicyclic natural products make them well-suited for interacting with biological targets. rsc.org

Overview of Key Academic Research Trajectories for 8 Oxabicyclo 3.2.1 Oct 6 En 3 Ol Derivatives

Cycloaddition Reactions in the Construction of the Bicyclic Core

Cycloaddition reactions represent a powerful and convergent strategy for assembling the 8-oxabicyclo[3.2.1]octane core. Among these, the [4+3] cycloaddition has proven to be particularly effective for the formation of the seven-membered ring inherent to this bicyclic system. wikipedia.org

The [4+3] cycloaddition between a four-atom π-system (a diene) and a three-atom π-system (an allyl cation) is a symmetry-allowed process that efficiently generates seven-membered rings. wikipedia.org In the context of synthesizing the 8-oxabicyclo[3.2.1]octane skeleton, the key reaction involves the cycloaddition of furan (B31954) (the diene) with a transient oxyallyl cation (the three-atom component). wikipedia.org This approach is a cornerstone for producing the precursor 8-oxabicyclo[3.2.1]oct-6-en-3-one, which can be subsequently reduced to the target alcohol, this compound. dss.go.th

A prevalent and reliable method for generating the requisite oxyallyl cation intermediates involves the use of α-halogenated ketones. uchicago.edu Polyhalogenated ketones, in particular, are effective precursors. dss.go.thuchicago.edu For instance, the reduction of α,α'-dihalo ketones with metals like a zinc-copper couple or treatment with other reagents can generate the symmetric oxyallyl cation. wikipedia.orguchicago.edu

One common precursor is 1,1,3,3-tetrabromo-4-methylpentan-2-one, which, upon treatment with diethylzinc (B1219324) in the presence of an alkylfuran, generates the corresponding oxyallyl carbocation for the cycloaddition. dss.go.th Similarly, α,α'-dichloro ketones can serve as precursors; for example, 1,3-dichloro-3-methylbutan-2-one (B13945802) generates a monochloro oxyallyl intermediate when treated with a base like triethylamine (B128534) in a lithium perchlorate/diethyl ether system. mdpi.com The choice of the halogenated ketone precursor can influence the substitution pattern of the final bicyclic product.

Table 1: Generation of Oxyallyl Cations from Halogenated Ketones

Halogenated Ketone Precursor Reagents Resulting Intermediate Reference
1,1,3,3-Tetrabromo-4-methylpentan-2-one Diethylzinc, Benzene Isopropyl-substituted oxyallyl cation dss.go.th
1,3-Dichloro-3-methylbutan-2-one LiClO₄, Et₂O, Et₃N Monochloro-dimethyl-substituted oxyallyl cation mdpi.com

Once generated, the highly reactive oxyallyl cation is trapped in situ by a diene. Furan and its substituted derivatives are excellent dienes for this purpose, leading directly to the 8-oxabicyclo[3.2.1]oct-6-ene skeleton. wikipedia.org The reaction is typically rapid, though early protocols required a large excess of furan to efficiently trap the transient cation. uchicago.edu However, improvements in reaction conditions, such as the use of specific solvent systems like trifluoroethanol with sodium trifluoroethanolate, allow the reaction to proceed quickly and in high yield, even with reduced amounts of the furan trapping agent. uchicago.edu The reaction of the oxyallyl cation generated from 2,4-dibromopentan-3-one with furan is a classic example that yields the parent 8-oxabicyclo[3.2.1]oct-6-en-3-one.

When unsymmetrically substituted furans are used in [4+3] cycloadditions, the question of regioselectivity arises. The regiochemical outcome is significantly influenced by the position of the substituent on the furan ring. nih.gov Detailed studies, supported by Density Functional Theory (DFT) calculations, have shown that the cycloadditions of oxyallyls with substituted furans exhibit predictable regioselectivity. nih.gov

2-Substituted Furans : Furans bearing a substituent at the C2 position (e.g., 2-methylfuran (B129897) or methyl 2-furoate) predominantly yield the syn regioisomer. nih.gov

3-Substituted Furans : Conversely, furans with a substituent at the C3 position (e.g., 3-methylfuran (B129892) or methyl 3-furoate) lead to the anti regioisomer. nih.gov

This selectivity is attributed to the ambiphilic nature of the amino-oxyallyls in their reactions with the furan diene. nih.gov Steric factors can also contribute to the observed high regioselectivity in these cycloadditions. dss.go.th

[4+3] Cycloadditions Utilizing Oxyallyl Intermediates

Stereoselective Synthesis of this compound and its Analogues

Achieving stereocontrol in the synthesis of the 8-oxabicyclo[3.2.1]octane framework is crucial for its application in the synthesis of chiral natural products. nih.gov This has led to the development of various stereoselective strategies, with a significant focus on asymmetric cycloaddition protocols.

Asymmetric [4+3] cycloadditions provide a direct route to enantiomerically enriched 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. nih.gov These methods often employ chiral auxiliaries attached to the oxyallyl precursor or utilize chiral catalysts to induce stereoselectivity.

A prominent strategy involves the use of chiral oxazolidinones, derived from amino acids, as auxiliaries. nih.govrsc.org When an oxazolidinone is attached to the oxyallyl precursor, it can direct the facial selectivity of the cycloaddition with furan. nih.gov Contrary to initial assumptions of steric blocking, computational studies have revealed that the stereoinduction is often governed by stabilizing CH–π interactions between the auxiliary and the incoming diene, which favors reaction at the more sterically crowded face of the oxyallyl intermediate. nih.govrsc.org The addition of a Lewis acid, such as ZnCl₂, can further enhance the diastereoselectivity. nih.gov

Another approach involves the use of chiral auxiliaries on the furan component. For instance, chiral furyl-sulfoxides have been used to induce asymmetry in the [4+3] cycloaddition, with the degree of facial selectivity increasing as the distance between the chiral center and the reacting furan ring decreases. researchgate.net More recently, powerful organocatalytic systems have been designed for highly enantioselective [4+3] cycloadditions. acs.org The use of strong and confined imidodiphosphorimidate (IDPi) Brønsted acids as catalysts has enabled the reaction between indolyl alcohols and dienolsilanes to produce bicyclic systems with excellent yields and enantioselectivities. acs.org

Table 2: Examples of Asymmetric [4+3] Cycloaddition Protocols

Oxyallyl/Diene System Chiral Influence Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) Reference
Oxyallyl with 4-phenyloxazolidinone auxiliary + Furan Chiral Auxiliary 82:18 (endo adducts) nih.gov
Oxyallyl with 4-phenyloxazolidinone auxiliary + Furan Chiral Auxiliary + ZnCl₂ ≥96:4 (endo adducts) nih.gov
Allenyl ether with Aux-6 auxiliary + 2-Methylfuran Chiral Auxiliary 100:0 d.r. nih.gov

Following the asymmetric cycloaddition to form the chiral ketone, a stereoselective reduction, for example with sodium borohydride (NaBH₄), can furnish the desired this compound. dss.go.thscispace.com The steric environment of the bicyclic ketone often directs the hydride attack to the less hindered face, resulting in high diastereoselectivity for the alcohol product. scispace.com

Desymmetrization Strategies for Enantioselective Access

The enantioselective synthesis of this compound and its derivatives often relies on the desymmetrization of meso starting materials. The parent ketone, 8-oxabicyclo[3.2.1]oct-6-en-3-one, is a readily accessible meso compound that can be transformed into chiral, non-racemic products through various asymmetric strategies. chimia.chnih.gov

Key desymmetrization strategies include:

Enzymatic Desymmetrization: Enzymes, particularly those from the Old Yellow Enzyme (OYE) family like Bacillus subtilis YqjM, have been successfully employed for the asymmetric reduction of prochiral dienones, demonstrating a viable pathway for creating chiral cyclohexenones. rsc.org This strategy has been applied to the 8-oxabicyclo[3.2.1]oct-6-en-3-one core, for instance, in the synthesis of fragments of bryostatins. chimia.ch

Enantioselective Deprotonation: The use of chiral lithium amide bases can effectively desymmetrize meso ketones like 8-oxabicyclo[3.2.1]oct-6-en-3-one. The resulting chiral enolate can be trapped, for example, as a silyl (B83357) enol ether. Subsequent oxidation, such as a Rubottom oxidation, can install a hydroxyl group with high enantiomeric excess, as demonstrated in a synthetic approach to a fragment of the spongistatins. chimia.ch

Asymmetric Hydroboration: The desymmetrization of related meso olefins, such as meso-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol, can be achieved via asymmetric hydroboration. researchgate.netnih.gov This method effectively introduces multiple stereocenters in a single step and has been a cornerstone in the synthesis of various natural products, including crocacin (B1247475) C and the C1–C15 chain of narbonolide. researchgate.net

These desymmetrization protocols are crucial for accessing enantiomerically enriched building blocks from simple, achiral precursors. nih.govcollectionscanada.ca

Diastereoselective Control in Functional Group Interconversions

The rigid, conformationally defined structure of the 8-oxabicyclo[3.2.1]octane skeleton is highly advantageous for achieving a high degree of diastereoselective control during functional group interconversions. chimia.chchimia.ch The fixed spatial arrangement of substituents allows for predictable facial selectivity in a wide range of chemical transformations.

Stereocontrolled synthesis of substituted bicyclic ethers has been explored, where both tertiary and quaternary centers can be constructed with high stereospecificity. nih.gov The intrinsic rigidity of the 8-oxabicyclo[3.2.1]oct-6-en-3-one template allows for a high degree of stereoselectivity during functionalizations. chimia.ch For example, diastereoselective α-methylation of a hydroxylated derivative followed by reduction can yield a diol as a single stereoisomer. chimia.ch This level of control is fundamental in multi-step syntheses, where the stereochemical outcome of each step is critical for the successful construction of the final target molecule. The ability to perform stereoselective functional group interconversions is a key reason why this bicyclic system is a valuable synthon for natural product synthesis. nih.govmontana.edu

Reductive Pathways to this compound

The direct reduction of the corresponding ketone is the most common pathway to this compound. The stereochemical outcome of this reduction is highly dependent on the chosen reagent and reaction conditions.

This compound is synthesized via the reduction of its ketone precursor, 8-oxabicyclo[3.2.1]oct-6-en-3-one. A variety of reducing agents can be employed for this transformation, each offering different levels of stereoselectivity.

Commonly used reducing agents include:

Sodium borohydride (NaBH₄): A standard reagent for ketone reduction. scispace.com The stereoselectivity can be influenced by the solvent system. oup.com

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that demonstrates high stereoselectivity in the reduction of substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones, typically favoring the endo-alcohol. mdpi.commdpi.comnih.gov

Bulky Hydride Reagents: Reagents such as L-Selectride and K-Selectride are known to provide high stereoselectivity due to steric hindrance, favoring attack from the less hindered exo face to yield the endo-alcohol. chimia.ch

Samarium(II) Iodide (SmI₂): This single-electron transfer reagent can also be used for the reduction, providing the exo-alcohol. chimia.ch

Lithium and Hydrated Transition Metal Salts: A method using lithium dispersion with hydrated salts like FeCl₂·4H₂O or CuCl₂·2H₂O offers a highly stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohols under mild conditions. organic-chemistry.orgacs.org

The choice of reagent is critical for controlling the stereochemistry at the C-3 position of the resulting alcohol.

The stereochemistry of the hydroxyl group in this compound, designated as endo or exo, is a direct consequence of the facial selectivity of the hydride attack on the carbonyl group of the ketone precursor. The rigid bicyclic structure imposes significant steric constraints, leading to predictable stereochemical outcomes.

The two primary factors governing the stereoselectivity are "steric approach control" and "product development control". cdnsciencepub.com

Steric Approach Control: The hydride reagent attacks the carbonyl carbon from the less sterically hindered face. In the 8-oxabicyclo[3.2.1]octane system, the exo face is generally more accessible than the endo face, which is shielded by the ethano bridge.

Product Development Control: This refers to the formation of the thermodynamically more stable alcohol. In this system, the endo-alcohol is generally the more stable isomer.

The interplay between these factors determines the product ratio. Bulky reducing agents, such as L-Selectride, are governed by steric approach control and deliver the hydride from the more open exo face, resulting in the formation of the endo-alcohol with high selectivity. chimia.ch Conversely, less sterically demanding reagents under conditions that favor thermodynamic equilibrium, such as reduction with lithium and hydrated transition metal salts, can lead to the more stable endo-alcohol. organic-chemistry.org The reduction of 8-oxabicyclo[3.2.1]oct-6-en-3-one with SmI₂ yields the exo-alcohol, while L-Selectride gives the endo-alcohol. chimia.ch Similarly, reduction of chloro-substituted derivatives with LiAlH₄ also results in high endo-selectivity. mdpi.commdpi.comnih.gov

Stereochemical Outcomes of the Reduction of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
PrecursorReducing AgentMajor Product IsomerReference
8-Oxabicyclo[3.2.1]oct-6-en-3-oneL-Selectrideendo-alcohol chimia.ch
8-Oxabicyclo[3.2.1]oct-6-en-3-oneSmI₂exo-alcohol chimia.ch
(2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneLiAlH₄(2endo,3endo)-alcohol mdpi.com
(2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneLiAlH₄(2endo,3endo)-alcohol mdpi.com
2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-oneLiAlH₄endo-alcohol nih.gov
6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-oneNaBH₄β-ol (endo) (62%) and α-ol (exo) (20%) scielo.br

Alternative Synthetic Routes and Mechanistic Investigations (e.g., TiCl₄-mediated reactions)

Beyond the direct reduction of ketone precursors, alternative methodologies for constructing the 8-oxabicyclo[3.2.1]octane core have been developed. These routes often involve mechanistically unique transformations.

A notable example is the TiCl₄-mediated synthesis of 8-oxabicyclo[3.2.1]octan-3-ones from readily available starting materials. thieme.de This multi-step process involves the activation of 3-alkoxycyclobutanones with titanium tetrachloride (TiCl₄), followed by a reaction with allenylsilanes. thieme.de Lewis acids like TiCl₄ can also mediate highly diastereoselective reductions of related β-hydroxy ketones and 1,3-diketones to the corresponding diols, suggesting their utility in controlling stereochemistry in complex systems. researchgate.net

Reactions Involving the Hydroxyl Functionality

The hydroxyl group at the C3 position is a key functional handle for derivatization and oxidation-reduction reactions, enabling the introduction of various functionalities and the modulation of the molecule's stereochemistry.

Derivatization Strategies for the Alcohol Group

The derivatization of the hydroxyl group in this compound is a common strategy to protect the alcohol during subsequent transformations or to introduce specific functionalities. Standard procedures for alcohol protection are readily applicable. For instance, the hydroxyl group can be converted to a benzoate (B1203000) ester under standard conditions using benzoyl chloride in pyridine. scispace.com Silylation is another prevalent method, with the formation of a trimethylsilyl (B98337) (TMS) ether being a notable example. rsc.org This protection can influence the diastereoselectivity of subsequent reactions, such as 1,5 C–H insertion reactions of alkylidene carbenes. rsc.org

Derivative Reagents and Conditions Reference
Benzoate esterBenzoyl chloride, pyridine scispace.com
Trimethylsilyl (TMS) etherNot specified rsc.org
Benzyl etherNaH, Benzyl bromide, THF scholaris.ca

Oxidation and Selective Reduction of the Hydroxyl Moiety

The interconversion between the hydroxyl group and a ketone at the C3 position is a fundamental transformation. The oxidation of this compound to the corresponding ketone, 8-oxabicyclo[3.2.1]oct-6-en-3-one, can be achieved using various oxidizing agents. For example, Dess-Martin periodinane (DMP) in the presence of sodium bicarbonate has been successfully employed for this purpose. rsc.org

Conversely, the selective reduction of the ketone in 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives to the alcohol is a well-established and often stereoselective process. The stereochemical outcome of the reduction is typically governed by steric hindrance, leading to the preferential attack of the hydride reagent from the less hindered exo face of the ketone. This results in the formation of the endo-alcohol as the major product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in methanol (B129727) and lithium aluminium hydride (LiAlH₄). scispace.comdss.go.thmdpi.com The use of K-selectride has also been reported for the reduction of related systems. cmu.edu

Reaction Reagent(s) Product(s) Stereoselectivity Reference
ReductionSodium borohydride (NaBH₄), Methanol4R-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-olNot specified dss.go.th
ReductionLithium aluminium hydride (LiAlH₄)(2endo,3endo)-2-chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-olHigh endo-selectivity mdpi.com
ReductionSodium borohydride (NaBH₄)7-hydroxymethyl-4α-isopropyl-1α-methyl-8-oxabicyclo[3.2.1]oct-6-en-3α-ol and 7-hydroxymethyl-4α-isopropyl-1α-methyl-8-oxabicyclo[3.2.1]oct-6-en-3β-ol63% (α-ol), 30% (β-ol) ufv.br
OxidationDess-Martin periodinane (DMP), NaHCO₃Corresponding aldehyde from a primary alcoholNot specified rsc.org

Transformations of the Olefinic Moiety (C6-C7 Double Bond)

The C6-C7 double bond in the this compound system is susceptible to a variety of addition and functionalization reactions, providing a gateway to more complex and saturated bicyclic structures.

Addition Reactions (e.g., Hydroboration, Electrophilic Additions)

Electrophilic addition reactions to the C6-C7 double bond are common. For instance, bromination of the related 8-oxabicyclo[3.2.1]oct-6-en-2-one with bromine in dichloromethane (B109758) at low temperatures proceeds with high stereo- and regioselectivity. scispace.com The addition of benzeneselenyl chloride also occurs in a regio- and stereoselective manner. scispace.com

Hydroboration of the double bond can be employed to introduce hydroxyl groups. For instance, hydroboration of cycloadducts bearing a maleic anhydride (B1165640) moiety has been explored, although it can be prone to unselective ring-opening reactions. uni-regensburg.de

Catalytic Functionalizations and Their Selectivity

Catalytic hydrogenation of the C6-C7 double bond is a straightforward method to access the corresponding saturated 8-oxabicyclo[3.2.1]octane skeleton. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. scielo.br

Catalytic dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄) with an excess of a co-oxidant like hydrogen peroxide. This reaction often proceeds with high stereoselectivity, leading to the formation of exo-diols. researchgate.netresearchgate.net The resulting diol can be further protected, for example, as an isopropylidene acetal (B89532) (acetonide). researchgate.net

Epoxidation of the double bond is another important transformation. Vanadium-catalyzed epoxidation has been shown to proceed with high diastereoselectivity. rsc.org

Reaction Reagents/Catalyst Product Selectivity Reference
Hydrogenation10% Pd-C, H₂8-Oxabicyclo[3.2.1]octan-3-oneNot specified scielo.br
DihydroxylationOsmium tetroxide (catalytic), Hydrogen peroxideexo-6,exo-7-isopropylidenedioxy-8-oxabicyclo[3.2.1]oct-3-oneHigh yield (96%) researchgate.net
EpoxidationVanadium catalystEpoxideHigh diastereoselectivity rsc.org
BrominationBromine, Dichloromethane3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-oneHigh stereoselectivity scispace.com

Ring Modification and Skeletal Rearrangement Reactions

The strained this compound system can undergo a variety of ring modification and skeletal rearrangement reactions, often triggered by acids, bases, or Lewis acids. These rearrangements can lead to the formation of diverse and structurally complex carbo- and heterocyclic frameworks.

For example, the treatment of 2-α-isopropyl-8-oxabicyclo[3.2.1]oct-6-ene with acid has been reported to induce an unexpected rearrangement to yield trans-3-hydroxy-4-isopropylcyclohex-1-enecarbaldehyde, a monoterpene known as 3-hydroxyphellandral. rsc.org Additionally, Lewis acid-mediated reactions of substituted 1-methyl-4-isopropenyl-6-oxabicylo[3.2.1]octan-8-ones have been shown to result in a novel ring contraction/rearrangement sequence, providing a route to functionalized 2,8-oxymethano-bridged di- and triquinane compounds. researchgate.net Pinacol-type rearrangements have also been observed in related systems. researchgate.net

Furthermore, intramolecular [5+2] cycloaddition reactions of oxidopyrylium-alkenes are a powerful method for the synthesis of the 8-oxabicyclo[3.2.1]octane core, often with high diastereoselectivity, leading to the formation of fused polycyclic systems. nih.gov

Reaction Type Starting Material/Conditions Product(s) Reference
Rearrangement2-α-isopropyl-8-oxabicyclo[3.2.1]oct-6-ene / Acid3-hydroxyphellandral rsc.org
Ring Contraction/RearrangementSubstituted 1-methyl-4-isopropenyl-6-oxabicylo[3.2.1]octan-8-ones / Lewis acidsFunctionalized di- and triquinanes researchgate.net
Pinacol-type RearrangementAcid treatment of dehydration productsRearranged products researchgate.net
Intramolecular [5+2] CycloadditionOxidopyrylium-alkenes / BaseFused tricyclic 8-oxabicyclo[3.2.1]octane systems nih.gov

Controlled Ring-Opening Methodologies

The strained ether bridge of the this compound system is susceptible to cleavage under various conditions, providing a powerful method for the synthesis of highly functionalized cycloheptane (B1346806) and other acyclic derivatives with defined stereochemistry. These ring-opening reactions can be broadly categorized into reductive and acid-catalyzed methodologies.

Reductive ring-opening, often employing transition metal catalysts or reducing agents, can proceed with high regio- and stereoselectivity. For instance, nickel-catalyzed asymmetric reductive ring-opening of related oxabicyclic alkenes has been shown to be an effective method for producing enantiomerically enriched cycloheptenols. scholaris.caacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and enantioselectivities. DIBAL-H (Diisobutylaluminium hydride) has also been utilized for the reductive cleavage of the ether linkage. scholaris.ca

Acid-catalyzed ring-opening reactions can also be employed to generate functionalized cyclic systems. The presence of a Lewis acid can facilitate the cleavage of the C-O bond, leading to the formation of new carbocyclic or heterocyclic structures. These reactions often proceed through carbocationic intermediates, and the regiochemical outcome can be influenced by the substitution pattern on the bicyclic core. researchgate.net

Below is a table summarizing examples of controlled ring-opening reactions of 8-oxabicyclo[3.2.1]oct-6-ene derivatives.

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Reference
8-Oxabicyclo[3.2.1]oct-6-ene derivativeNi(S-binap)I₂, DIBAL-HHighly substituted cyclohexenol (B1201834) derivative63 acs.org
exo-Isomer of a substituted 8-oxabicyclo[3.2.1]oct-6-eneNi(S-binap)I₂, DIBAL-HBicyclo[3.2.1]lactone85 acs.org
3-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-eneNaH, Benzyl bromide, THF3-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-ene92 scholaris.ca

Intramolecular Rearrangements within the Bicyclic System

The rigid framework of this compound is predisposed to a variety of intramolecular rearrangements, which can be triggered by heat, light, or chemical reagents. These rearrangements often lead to the formation of novel and complex polycyclic structures.

One notable class of intramolecular rearrangements involves the generation of alkylidene carbenes from derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one. These highly reactive intermediates can undergo a number of transformations, including C-H insertion and 1,2-rearrangements, to yield intricate cyclopentene-fused systems. The stereochemistry of the starting alcohol or its protected form can significantly influence the diastereoselectivity of these insertion reactions.

Acid-catalyzed conditions can also induce skeletal rearrangements. For example, the treatment of this compound derivatives with a Lewis acid like BF₃·OEt₂ can initiate a cascade of reactions, including intramolecular cyclizations, leading to the formation of complex tricyclic ether frameworks. The Tiffeneau-Demjanov one-carbon ring enlargement is another example of a rearrangement that has been observed in related 7-oxabicyclo[2.2.1]heptane systems, which can lead to the formation of the 8-oxabicyclo[3.2.1]octane skeleton. researchgate.netresearchgate.net

The following table provides examples of intramolecular rearrangements within the this compound system.

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Reference
Diol derived from an 8-oxabicyclo[3.2.1]oct-3-en-2-ol derivativeBF₃·OEt₂, CH₂Cl₂Tricyclic ether productsNot specified uoi.gr
7-Oxabicyclo[2.2.1]hept-5-en-2-endo-ylmethylamineNitrosation conditions1:1 mixture of 8-oxabicyclo[3.2.1]oct-6-en-2-ols and 8-oxabicyclo[3.2.1]oct-3-en-2-olsNot specified researchgate.net

Introduction of New Stereocenters via Directed Functionalization

The inherent chirality and conformational bias of the this compound system make it an excellent template for the stereocontrolled introduction of new functional groups and stereocenters. The existing stereochemistry of the molecule, particularly the orientation of the C3-hydroxyl group, can direct the approach of reagents, leading to high levels of diastereoselectivity.

The reduction of the parent ketone, 8-oxabicyclo[3.2.1]oct-6-en-3-one, is a common method for preparing this compound. The stereochemical outcome of this reduction is highly dependent on the reducing agent used. Bulky reducing agents typically favor the formation of the endo-alcohol, while less sterically demanding reagents can lead to the exo-isomer. For example, Luche reduction (NaBH₄, CeCl₃) of substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones is known to proceed with high stereoselectivity. chimia.ch

Furthermore, the hydroxyl group at the C3 position can be used as a directing group for subsequent functionalization of the bicyclic system. For instance, the diastereoselectivity of intramolecular C-H insertion reactions of alkylidene carbenes can be reversed by protecting the tertiary alcohol at C3 as a trimethylsilyl ether. This highlights the profound influence of the C3 substituent on the transition state geometry of the reaction.

The double bond in the this compound system also provides a handle for introducing new stereocenters. Electrophilic additions to the double bond, such as bromination or selenenylation, have been shown to proceed with high regio- and stereoselectivity, often dictated by the steric hindrance imposed by the bicyclic framework. scispace.com

The table below details examples of directed functionalization to introduce new stereocenters.

Starting MaterialReagents and ConditionsProduct(s)Diastereomeric Ratio/eeYield (%)Reference
8-Oxabicyclo[3.2.1]oct-6-en-2-oneBr₂, CH₂Cl₂, -78 °C6-exo,7-endo-Dibromo-8-oxabicyclo[3.2.1]octan-2-oneHigh stereoselectivity64 scispace.com
Substituted 8-oxabicyclo[3.2.1]oct-6-en-3-oneNaBH₄, MeOH4R-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-olNot specifiedNot specified dss.go.th
Chiral enol ether and furanLewis AcidSubstituted 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative7.5:1 drGood chimia.ch
4-Hydroxycyclohept-2-enonePhI(OH)OTs (Koser's reagent)(-)-(1S,5R)-8-Oxabicyclo[3.2.1]oct-3-en-2-one95% eeNot specified nih.gov

Stereochemical Analysis and Control in 8 Oxabicyclo 3.2.1 Oct 6 En 3 Ol Frameworks

Configurational Assignment and Determination of Absolute Stereochemistry

The definitive assignment of the configuration and absolute stereochemistry of 8-Oxabicyclo[3.2.1]oct-6-en-3-ol and its derivatives relies heavily on a combination of spectroscopic and crystallographic techniques. While NMR spectroscopy can often provide information on the relative stereochemistry, X-ray crystallography is the gold standard for unambiguous determination of the absolute configuration. nih.govresearchgate.net

For instance, the absolute stereochemistry of a cycloadduct, 16b, which is a derivative of the 8-Oxabicyclo[3.2.1]oct-3-enone ring system, was unequivocally determined by X-ray crystallography. nih.gov This structural information is then often correlated with 2-D NMR data, such as COSY and NOESY experiments, to assign the stereochemistry of related compounds in solution. nih.gov In cases where crystallization is challenging, chemical derivatization to a crystalline solid can be employed. For example, the diacetate derivative of (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diol was synthesized for the purpose of X-ray crystallographic analysis to resolve ambiguities from NMR data. researchgate.net

Furthermore, the configuration of epimeric methyl groups in related bicyclo[3.2.1]oct-6-en-3-ones has been determined by analyzing the chemical shifts in their NMR spectra, where axial methyl protons resonate at a different field than equatorial ones. researchgate.net This principle of using NMR to deduce stereochemistry is a powerful tool in the analysis of these bicyclic systems.

Conformational Analysis of the this compound Scaffold

The conformational preferences of the this compound framework are a key determinant of its reactivity and stereoselectivity. The bicyclic system is conformationally rigid, which aids in predicting the outcomes of chemical reactions. rsc.org The six-membered ring in the related 8-oxabicyclo[3.2.1]oct-6-en-3-ones tends to adopt a chair-like conformation. researchgate.netresearchgate.net

Influence of Substituents on Conformational Preferences

Substituents on the bicyclic scaffold can significantly influence its conformational equilibrium. For example, in derivatives of 8-oxabicyclo[3.2.1]octan-3-ol, the pyran ring is generally found in a chair conformation. researchgate.net However, the presence of multiple methyl groups can lead to the adoption of a boat conformer, as observed in the case of 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol. researchgate.net

Computational methods, such as AM1, HF/6-31G, and DFT/B3LYP/6-31G, are often employed to predict the relative energies of different conformers. researchgate.net It is noteworthy that while calculations might predict one conformer to be of lower energy, experimental NMR data may indicate the presence of another conformer in solution, highlighting the importance of a combined theoretical and experimental approach. researchgate.net

Interplay of Steric and Electronic Factors in Directing Stereoselectivity

The stereochemical outcome of reactions involving the this compound framework is governed by a delicate interplay of steric and electronic factors. Steric hindrance often dictates the face from which a reagent will approach the molecule. For example, the reduction of substituted bicyclo[3.2.1]oct-6-en-3-ones with a sterically demanding reducing agent like diisobutylaluminium hydride (i-Bu2AlH) shows a preference for attack from the less hindered exo face, leading to the formation of axial alcohols. researchgate.net

Electronic effects of substituents, both inductive and resonance, also play a crucial role in directing π-face selection in addition reactions. researchgate.net For instance, in the Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]octan-3-one derivatives, the electronic properties of substituents at positions α or β to the carbonyl group markedly affect the regioselectivity of the oxidation. oup.comresearchgate.net A homoconjugated carbonyl group can act as either an electron-withdrawing or electron-releasing group depending on the electronic demands of the reaction intermediate, thereby influencing the stereoselectivity of electrophilic additions. scispace.comscispace.com

Diastereotopic Group Selectivity in Chemical Transformations

The presence of stereocenters within the this compound framework can render otherwise equivalent functional groups diastereotopic. This diastereotopicity allows for selective reactions at one of these groups, a phenomenon known as diastereotopic group selectivity.

A notable example is the 1,5 C–H insertion reaction of α-hydroxyalkylidene carbenes on 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-ene ring systems. rsc.orgrsc.orgsemanticscholar.org The stereocenter at C-3, bearing a hydroxyl or a silylether group, makes the two potential C-H bonds for insertion (C–Hα and C–Hβ) diastereotopic. rsc.org The selectivity of this insertion is dependent on the nature of the substituent at C-3. Protection of the tertiary alcohol at C-3 as a trimethylsilyl (B98337) ether can even reverse the sense of diastereoselectivity in these reactions. rsc.orgrsc.orgsemanticscholar.org This control over which diastereotopic C-H bond reacts is crucial for the synthesis of complex target molecules. bham.ac.uk

Parameter Observation Reference(s)
Configurational Assignment Primarily determined by X-ray crystallography and correlated with 2D NMR (COSY, NOESY) data. nih.gov, researchgate.net
Conformational Preference The six-membered ring typically adopts a chair conformation. researchgate.net, researchgate.net
Substituent Influence Multiple methyl groups can induce a boat conformation in the pyran ring. researchgate.net
Stereoselectivity in Reductions Sterically demanding reducing agents favor attack from the less hindered exo face. researchgate.net
Electronic Effects The electronic nature of substituents influences regioselectivity in Baeyer-Villiger oxidations. oup.com, researchgate.net
Diastereotopic Group Selectivity The C-3 substituent directs the selective 1,5 C-H insertion of α-hydroxyalkylidene carbenes. rsc.org, rsc.org, semanticscholar.org

Application As a Chiral Building Block in Complex Molecular Synthesis

Utilization of 8-Oxabicyclo[3.2.1]oct-6-en-3-ol for Stereodefined Synthetic Fragments

The rigid 8-oxabicyclo[3.2.1]octane core provides a predictable platform for stereoselective functionalization. nih.gov The defined spatial arrangement of the alkene and alcohol functionalities allows for directed reactions, leading to the formation of synthetic fragments with precisely controlled stereochemistry. The inherent chirality, often established through asymmetric synthesis or resolution of the parent ketone, is effectively transferred during subsequent transformations.

The related 8-oxabicyclo[3.2.1]oct-6-en-3-one is a particularly useful precursor, serving as a template for developing non-iterative approaches to polyoxygenated fragments. chimia.chresearchgate.net The ketone can be reduced stereoselectively to the corresponding alcohol, this compound, setting a key stereocenter. Further manipulations of the double bond, such as epoxidation, dihydroxylation, or cleavage, are influenced by the bicyclic structure, resulting in highly stereodefined products. For instance, the ring system can be opened through various reactions to yield acyclic or different cyclic structures with multiple stereocenters intact. researchgate.net This methodology has been applied to generate fragments like C-glycosides, delta-valerolactones, and polyacetate segments, which are common motifs in marine natural products. nih.gov

A key advantage is the ability to perform stereoselective functionalizations and double-chain elongations, which are attractive strategies for complex synthetic challenges. chimia.chresearchgate.net The predictable reactivity of the scaffold minimizes the need for extensive protecting group manipulations and separation of diastereomers, streamlining the synthesis of intricate fragments.

Strategies for Asymmetric Synthesis of Natural Product Scaffolds

The 8-oxabicyclo[3.2.1]octane skeleton is central to numerous strategies aimed at the asymmetric synthesis of natural product cores. nih.gov Its utility stems from its role as a "chiral pool" synthon, where its inherent stereochemistry directs the formation of new chiral centers.

The synthesis of polyoxygenated carbon chains is a common challenge in natural product synthesis, traditionally addressed by iterative aldol (B89426) reactions. The 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold offers a powerful non-aldol alternative. nih.govresearchgate.net This approach leverages the bicyclic template to pre-organize the carbon backbone and install multiple oxygen functionalities in a stereocontrolled manner. chimia.chresearchgate.net

The process begins with the enantioselective synthesis of the bicyclic ketone, which can be achieved through various methods, including asymmetric cycloadditions or desymmetrization protocols. nih.gov Subsequent stereoselective transformations, such as substrate-controlled reductions and hydroxylations of the double bond, build up the desired polyoxygenated pattern on the rigid framework. Finally, cleavage of the bicyclic system reveals a complex, acyclic polyoxygenated building block. This strategy avoids the potential issues of stereocontrol and low convergence often associated with linear, iterative aldol sequences.

Table 1: Key Transformations for Generating Polyoxygenated Fragments

Starting MaterialReaction SequenceResulting Fragment TypeReference
8-Oxabicyclo[3.2.1]oct-6-en-3-one1. Asymmetric reduction2. Stereoselective dihydroxylation3. Oxidative cleavageAcyclic polyol nih.gov
2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one1. [4+3] Cycloaddition2. Ring openingPolyacetate derived building blocks researchgate.net
Functionalized methoxy (B1213986) glycosidesRearrangement and intramolecular Michael additionC-glycosides and delta-valerolactones nih.gov

A significant advantage of using this compound and its derivatives is the ability to construct multiple stereocenters in a single or a few steps with high efficiency. researchgate.netnih.gov The rigid bicyclic system provides excellent facial selectivity for incoming reagents, allowing for predictable and controlled installation of new chiral centers.

One powerful strategy is the desymmetrization of a meso derivative, such as meso-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol. researchgate.netnih.gov Reactions like hydroboration can proceed with high stereoselectivity, creating several new chiral centers simultaneously. nih.gov Similarly, intramolecular cycloaddition reactions, such as the oxidopyrylium-alkene [5+2] cycloaddition, can generate the 8-oxabicyclo[3.2.1]octane core while concurrently establishing up to three new stereogenic centers with a high degree of diastereoselectivity. nih.gov These methods provide rapid access to stereochemically dense intermediates that are primed for further elaboration into complex natural products. nih.gov

Development of Convergent Synthetic Pathways for Intricate Target Molecules

The use of this compound as a chiral building block is a cornerstone of many convergent synthetic strategies. In a convergent synthesis, complex fragments of the target molecule are prepared independently and then coupled together in the later stages. This approach is generally more efficient and higher-yielding than a linear synthesis where the main backbone is built step-by-step.

By serving as a pre-formed, stereochemically rich fragment, this compound and its derivatives allow synthetic chemists to disconnect target molecules more strategically. For example, a complex polyketide natural product can be retrosynthetically cleaved into a fragment derived from the oxabicycle and other, simpler pieces. After the independent synthesis of each component, they are joined together. This approach has been instrumental in the synthesis of fragments of complex molecules where the bicyclic system serves as a central organizing scaffold. researchgate.netnih.gov

Strategic Integration in Total Synthesis of Natural Products and their Analogues

The 8-oxabicyclo[3.2.1]octane framework is a common structural motif in a wide array of biologically significant natural products. nih.gov Consequently, synthons based on this compound have been strategically employed in the total synthesis of these compounds and their analogues. The chiral building block provides a robust and reliable starting point for accessing the core structure of the target molecule.

Research efforts over several decades have demonstrated the synthetic utility of these building blocks in the fragment, formal, or total synthesis of various natural products. researchgate.netnih.gov The strategy often involves the initial preparation of a suitably functionalized and enantiomerically pure oxabicycle, followed by a series of transformations including ring-opening, cross-coupling, and functional group interconversions to complete the synthesis. nih.gov

Table 2: Examples of Natural Product Scaffolds Synthesized Using 8-Oxabicyclo[3.2.1]octane-based Building Blocks

Target Natural Product/AnalogueKey Synthetic StrategyBuilding Block UsedReference
Stigmatellin A (Formal Synthesis)Desymmetrization, Friedel-Crafts acylation, Grubb's cross metathesisDimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-ol researchgate.net
Cortistatin A (Core)[5+2] CycloadditionPyrylium ylide precursor nih.govharvard.edu
Hedyosumin C (Core)[5+2] CycloadditionPyrylium ylide precursor nih.gov
(-)-Ebelactone A (Fragment Synthesis)Desymmetrization of bicyclic olefinDimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-ol researchgate.net
Ionomycin (C17-C23 Subunit)[4+3] Cycloaddition, oxabicyclic system opening2,4-Dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-oct-6-en-3-one researchgate.net

Computational and Theoretical Investigations of 8 Oxabicyclo 3.2.1 Oct 6 En 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of 8-oxabicyclo[3.2.1]oct-6-en-3-ol, which in turn governs its reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the molecule's electronic landscape.

A key aspect of these investigations is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide a qualitative prediction of reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy indicates its capacity to accept electrons, suggesting sites for nucleophilic attack.

For this compound, the double bond and the oxygen atoms of the ether bridge and the hydroxyl group are expected to be the primary regions of high electron density, as indicated by the HOMO distribution. Conversely, the LUMO is likely to be distributed over the carbon atoms of the double bond and the carbon atom attached to the hydroxyl group, suggesting these as potential sites for nucleophilic addition or substitution reactions.

Furthermore, molecular electrostatic potential (MEP) maps can be generated from quantum chemical calculations. These maps visualize the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms, indicating their Lewis basicity, and a relatively neutral or slightly positive potential around the hydrogen of the hydroxyl group, indicative of its potential as a hydrogen bond donor.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. For this compound, DFT studies can be employed to investigate a variety of transformations, including additions to the double bond, oxidation of the alcohol, and ring-opening reactions.

A typical DFT study of a reaction mechanism involves identifying the reactant(s), product(s), and any intermediates and transition states (TS) along the reaction pathway. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate.

For example, the epoxidation of the double bond in this compound can be modeled using DFT. The calculations would involve optimizing the geometries of the starting alcohol, the oxidizing agent (e.g., m-CPBA), the transition state for the oxygen transfer, and the final epoxide product. The calculated activation energy would provide insight into the feasibility of the reaction under different conditions.

Similarly, DFT can be used to explore the stereoselectivity of reactions. For instance, in the reduction of the corresponding ketone, 8-oxabicyclo[3.2.1]oct-6-en-3-one, to form the alcohol, DFT calculations can determine the energies of the transition states leading to the endo and exo alcohol products. A lower activation energy for one pathway would explain the experimentally observed stereochemical preference.

Conformational Energy Calculations and Potential Energy Surface Mapping

The conformational flexibility of the 8-oxabicyclo[3.2.1]octane ring system is crucial for its reactivity and biological activity. The six-membered ring within this bicyclic structure can, in principle, adopt chair, boat, and twist-boat conformations. Computational methods are essential for determining the relative energies of these conformers and mapping the potential energy surface (PES) that governs their interconversion.

Studies on derivatives of 8-oxabicyclo[3.2.1]octan-3-ol have shown that the pyran ring predominantly adopts a chair conformation. researchgate.net These investigations have utilized a combination of NMR spectroscopy and theoretical calculations at the DFT level, often with the B3LYP functional and a 6-31G* basis set, to optimize the geometries of different conformers. researchgate.net

For a specific derivative, 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol, while NMR data suggested the presence of a boat conformer in solution, DFT calculations indicated that the chair conformer possesses a lower relative energy. researchgate.net This highlights the importance of considering solvent effects in computational models, which can be done using implicit or explicit solvent models.

A potential energy surface map for the interconversion of the chair and boat forms of this compound would be constructed by systematically varying key dihedral angles within the six-membered ring and calculating the energy at each point. This map would reveal the energy barriers between different conformations and identify the most stable conformers.

Below is an illustrative data table showing the kind of relative energy data that would be generated from such a study for the two primary conformers of the six-membered ring in this compound.

ConformerMethodBasis SetRelative Energy (kcal/mol)
ChairDFT (B3LYP)6-31G0.00
BoatDFT (B3LYP)6-31G> 5.0 (estimated)

Note: The relative energy for the boat conformer is an estimation based on typical values for similar six-membered rings.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be used to confirm the structure of a molecule and interpret experimental spectra. For this compound, the most commonly calculated spectroscopic data are NMR chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental values. This comparison can be crucial for assigning signals in complex spectra and for confirming the stereochemistry of a molecule.

In the conformational analysis of derivatives of 8-oxabicyclo[3.2.1]octan-3-ol, it was found that DFT/B3LYP/6-31G* calculations of proton and carbon chemical shifts for a boat conformer were in better agreement with experimental NMR data than the calculations for the lower-energy chair conformer. researchgate.net This demonstrates that while a conformer may not be the global minimum in terms of energy, it may be the dominant species in solution under the experimental conditions.

The following interactive table illustrates how calculated and experimental NMR data would be compared for this compound.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1ValueValue
C2ValueValue
C3ValueValue
C4ValueValue
C5ValueValue
C6ValueValue
C7ValueValue

Future Research Directions and Emerging Paradigms in 8 Oxabicyclo 3.2.1 Oct 6 En 3 Ol Chemistry

Development of More Efficient, Sustainable, and Green Synthetic Routes

The pursuit of synthetic efficiency, which involves minimizing raw material consumption and waste generation, is a central theme in modern organic chemistry. rug.nl For 8-oxabicyclo[3.2.1]oct-6-en-3-ol and its derivatives, future research will likely focus on developing more sustainable and environmentally friendly synthetic methods.

One promising avenue is the use of biocatalysis. For instance, lipase-catalyzed transesterification has been successfully employed for the kinetic resolution of racemic 1,1′-methylene[(1RS,1′RS,3RS,3′RS,5RS,5′RS)-8-oxabicyclo[3.2.1]oct-6-en-3-ol]. researchgate.net This enzymatic approach offers high enantioselectivity under mild reaction conditions, representing a greener alternative to traditional chiral resolution techniques. researchgate.net Further exploration of enzymatic desymmetrization of meso-starting materials could provide efficient access to enantiopure this compound derivatives. researchgate.net

Another key area is the development of catalytic methods that reduce the reliance on stoichiometric reagents. For example, the synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, precursors to the target alcohol, has been achieved through [3+4] cycloaddition reactions. dss.go.th Future work could focus on developing catalytic versions of these cycloadditions, potentially using earth-abundant metals, to improve atom economy and reduce waste. The use of greener solvents and reaction conditions will also be crucial in enhancing the sustainability of these synthetic routes. dntb.gov.ua

A comparison of traditional versus greener synthetic approaches is highlighted in the table below:

FeatureTraditional MethodsGreen/Sustainable Methods
Reagents Often rely on stoichiometric, hazardous reagents (e.g., strong acids/bases, heavy metals).Emphasize catalytic reagents, enzymes, and earth-abundant metals. researchgate.net
Solvents Frequently use volatile organic compounds (VOCs).Prioritize water, supercritical fluids, or solvent-free conditions.
Energy May require high temperatures and pressures.Aim for ambient temperature and pressure conditions.
Waste Can generate significant amounts of byproducts and waste.Designed to maximize atom economy and minimize waste streams. rug.nl
Selectivity May require protecting groups and multiple steps to achieve desired selectivity.Often exhibit high chemo-, regio-, and stereoselectivity in a single step. researchgate.net

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique strained ring system and the presence of both an alkene and a hydroxyl group in this compound provide a rich playground for exploring novel chemical transformations.

One area of interest is the further investigation of carbene insertion reactions. Alkylidene carbenes have shown the ability to undergo intramolecular C-H insertion reactions to form cyclopentenes, a transformation that could be applied to derivatives of this compound to construct complex polycyclic systems. bham.ac.uk Understanding and controlling the regioselectivity of these insertions, particularly in the presence of the oxygen bridge, will be a key challenge. bham.ac.uk

The development of new catalytic systems can also unlock unprecedented reactivity. For instance, transition metal catalysis plays a pivotal role in creating new carbon-carbon and carbon-heteroatom bonds. rug.nl Applying modern catalytic methods, such as copper-catalyzed asymmetric transformations, to this compound and its derivatives could lead to the discovery of novel and stereoselective functionalization reactions. rug.nl

Furthermore, the transannular cyclization of derivatives of this compound has been shown to produce dioxatricyclononanes. researchgate.net A deeper exploration of the factors controlling these intramolecular reactions, such as the nature of the substituents and the reaction conditions, could lead to the development of new strategies for the synthesis of complex oxygenated heterocycles.

Expansion of Synthetic Applications to New Classes of Biologically Relevant Complex Molecules

The 8-oxabicyclo[3.2.1]octane framework is a key structural motif in numerous biologically active natural products. researchgate.net Consequently, a significant future direction is the application of this compound as a chiral building block for the synthesis of new classes of complex molecules with potential therapeutic applications.

This scaffold has already been utilized in the synthesis of polyketides, C-linked disaccharides, and calystegines. researchgate.net Future efforts will likely target other classes of natural products, such as alkaloids, macrolides, and terpenes. For example, the stereocontrolled functionalization of the this compound core could provide access to key intermediates for the total synthesis of complex natural products like ingenol. bham.ac.uk

The development of divergent synthetic strategies starting from this compound will be crucial. This would allow for the generation of a library of structurally diverse compounds that can be screened for biological activity. The inherent stereochemistry of the bicyclic system can be used to control the stereochemical outcome of subsequent reactions, facilitating the synthesis of enantiomerically pure complex molecules.

Target ClassSynthetic Utility of this compound
Polyketides Serves as a chiral precursor for long-chain polyols. researchgate.netdntb.gov.ua
C-linked Disaccharides The bicyclic framework can be elaborated to mimic carbohydrate structures. researchgate.net
Calystegines Provides a rigid scaffold for the synthesis of these glycosidase inhibitors. researchgate.net
Ingenanes Can be a starting point for the construction of the intricate carbon skeleton of ingenol. bham.ac.uk
Macrolides Can be used to synthesize polyhydroxylated macrocycles. researchgate.net

Advanced Computational Modeling for Rational Design and De Novo Discovery

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and synthetic planning. researchgate.net For this compound, advanced computational modeling can be employed for several purposes.

Firstly, computational studies can provide a deeper understanding of the reactivity and selectivity observed in reactions involving this scaffold. For example, density functional theory (DFT) calculations can be used to model transition states and reaction pathways, helping to rationalize and predict the outcomes of various transformations, such as C-H insertion reactions. researchgate.netbham.ac.uk This predictive power can guide the rational design of experiments, saving time and resources.

Secondly, computational modeling can be used for the de novo design of novel ligands and catalysts for reactions involving this compound. By understanding the mechanism of a desired transformation, it is possible to design catalysts that are specifically tailored to promote that reaction with high efficiency and selectivity.

Furthermore, in silico screening of virtual libraries of compounds derived from this compound can identify potential drug candidates. unar.ac.id Docking studies can predict the binding affinity of these molecules to biological targets, prioritizing the synthesis of the most promising compounds for further experimental evaluation. unar.ac.idresearchgate.net

Integration with Automation and Flow Chemistry in Synthetic Protocols

The integration of automation and flow chemistry is revolutionizing synthetic chemistry by enabling high-throughput experimentation, rapid optimization, and improved safety and scalability. Future research on this compound will undoubtedly benefit from these technologies.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation. This is particularly valuable for the development of new catalytic reactions and for the optimization of existing synthetic routes.

Flow chemistry offers several advantages for the synthesis of this compound and its derivatives. Reactions can be performed at elevated temperatures and pressures with enhanced safety, often leading to significantly reduced reaction times. The precise control over reaction parameters in a flow reactor can also lead to improved yields and selectivities. Furthermore, flow chemistry is well-suited for the generation of reactive intermediates, such as carbenes or oxyallyl cations, in a controlled manner, which can then be immediately used in subsequent reactions. dss.go.th

The combination of automation and flow chemistry will facilitate the creation of a "synthesis-on-demand" platform for this compound derivatives. This would allow for the rapid and efficient production of a wide variety of analogues for biological screening and other applications.

Q & A

Q. What are the most reliable methods for synthesizing 8-oxabicyclo[3.2.1]oct-6-en-3-ol, and how can intermediates be characterized?

The compound is typically synthesized via [4+3] cycloaddition between furans and oxyallyl cations generated from dihaloketones. A detailed protocol involves reacting tetrabromoacetone with furan in THF using Zn/Ag as a reductant, followed by purification via flash chromatography (yield: ~46%) . Key intermediates like 8-oxabicyclo[3.2.1]oct-6-en-3-one are characterized by IR (C=O stretch at 1710 cm⁻¹), ¹H-NMR (distinct signals at δ2.30 for H-2α/H-4α and δ6.30 for olefinic protons), and MS (m/z 124 [M⁺]) . Hydrogenation of the enone using Pd/C under H₂ pressure yields the saturated analog, confirmed by loss of olefinic NMR signals .

Q. How can researchers optimize cycloaddition reactions to improve yields of this compound derivatives?

Cycloaddition efficiency depends on the oxyallyl cation precursor and reaction conditions. For example, using C2-functionalized furans (e.g., 2-methylfuran) with tetrachloroacetone-derived oxyallyl cations enhances regioselectivity. Catalytic systems like Zn/Ag or Cu/NaI improve yields by stabilizing reactive intermediates . Solvent choice (e.g., THF or DCM) and temperature control (−10°C to room temperature) are critical to avoid side reactions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

High-resolution ¹H- and ¹³C-NMR are critical for assigning stereochemistry. For example, axial vs. equatorial proton environments (e.g., H-6endo vs. H-6exo) are distinguished via coupling constants (J = 5–17 Hz) . IR identifies functional groups (e.g., ketones at 1710–1720 cm⁻¹), while MS confirms molecular weight and fragmentation patterns . X-ray crystallography resolves ambiguous stereochemistry in complex derivatives .

Advanced Research Questions

Q. How can diastereoselectivity in [4+3] cycloadditions be controlled to access specific this compound stereoisomers?

Stereochemical outcomes depend on the oxyallyl cation’s electronic environment and furan substitution. For example, α-methoxysilyl enol ethers react with furans under TMSOTf catalysis to favor equatorial methoxy groups via contrathermodynamic control (yield: 70–80%, dr > 10:1) . Computational studies (DFT) predict transition-state geometries, guiding substituent placement to stabilize desired diastereomers .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in plant growth inhibition/stimulation (e.g., compound 13 showing 33% stimulation at 100 ppm vs. 29% inhibition at 1000 ppm) require dose-response assays and mechanistic studies. Radiolabeled analogs or enzyme-binding assays (e.g., testing interactions with auxin receptors) clarify concentration-dependent effects . Structural modifications (e.g., replacing α-methylene-γ-lactones with ketones) can decouple stimulatory/inhibitory pathways .

Q. How can ozonolysis be leveraged to functionalize this compound for natural product synthesis?

Reductive ozonolysis (O₃ followed by NaBH₄/SMe₂) cleaves the enol ether bridge to yield tetrahydropyran (THP) diols, useful in synthesizing polyoxygenated natural products (e.g., phorboxazoles). Oxidative ozonolysis (O₃/H₂O₂) generates keto-aldehydes for subsequent Wittig or aldol reactions . Protecting the C3-OH group (e.g., acetyl or benzyl) prevents undesired side reactions during ozonolysis .

Q. What role does the 8-oxabicyclo[3.2.1]octane scaffold play in asymmetric synthesis of bioactive compounds?

The scaffold’s rigid bicyclic structure enables enantioselective transformations. For example, enzymatic Baeyer-Villiger oxidation (using cyclopentanone monooxygenase) introduces chirality for prostaglandin analogs . Heck couplings with bicyclic nonaflates yield dienes for Diels-Alder reactions, achieving >90% diastereofacial selectivity in polycyclic natural products (e.g., englerin A) .

Methodological Considerations

  • Contradiction Analysis : When cycloaddition yields vary (e.g., 27% vs. 46%), assess catalyst purity, solvent dryness, and intermediate stability via TLC or in situ IR .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and COSY to confirm proton-proton correlations .
  • Scale-Up : Replace Zn/Ag with Zn/Cu for safer large-scale reductions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.